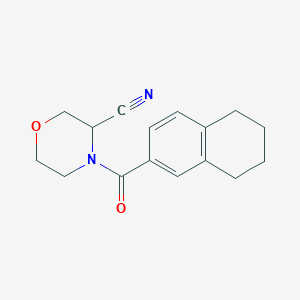

![molecular formula C19H22ClNO2 B2505944 2-氨基-2-(10,11-二氢-5H-二苯并[a,d][7]环庚烯-5-基)乙酸盐盐酸盐 CAS No. 147900-32-1](/img/structure/B2505944.png)

2-氨基-2-(10,11-二氢-5H-二苯并[a,d][7]环庚烯-5-基)乙酸盐盐酸盐

描述

The compound "Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride" is a chemical entity that does not directly appear in the provided papers. However, the papers discuss various ethyl acetate derivatives with different substituents and their respective properties, synthesis, and applications. These derivatives are generally used in the synthesis of compounds with potential biological activities, such as diuretic, antitumor, and other pharmacological properties.

Synthesis Analysis

The synthesis of ethyl acetate derivatives involves various chemical reactions, including Mannich base formation, Knoevenagel condensation, and cyclization reactions. For instance, the synthesis of a potent diuretic involved the formation of a Mannich base derivative of ethyl acetate . Another example is the synthesis of an antitumor compound through the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . These methods demonstrate the versatility of ethyl acetate derivatives in synthesizing compounds with diverse biological activities.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is characterized by X-ray crystallography, as seen in the study of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, which crystallizes in the monoclinic system with significant intra- and intermolecular hydrogen bonding . These structural features are crucial for the stability and reactivity of the compounds.

Chemical Reactions Analysis

Ethyl acetate derivatives undergo various chemical reactions to form new compounds. For example, the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles produces indolylglycine derivatives . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions expand the chemical diversity and potential applications of ethyl acetate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure. The presence of different substituents affects their solubility, stability, and reactivity. For instance, the introduction of amino groups and aromatic rings can enhance the compounds' biological activities, as seen in the high-ceiling diuretic properties of certain derivatives . The crystal structure analysis provides insights into the compounds' stability and potential for forming hydrogen bonds, which can be important for their biological interactions .

科学研究应用

化学合成与评价

化学合成研究通常集中在具有潜在药用或工业应用的化合物的创建和评价上。例如,对异恶唑酮衍生物的合成及其抗氧化剂评价的研究展示了可适用于各种化合物(包括像指定化合物那样的复杂结构)的方法。新合成路线的开发和生物活性的评估是该研究领域的核心主题 (Laroum 等人,2019)。

环境污染物与降解

对环境污染物(包括对羟基苯甲酸酯及其在水生环境中的降解)的研究是另一个相关研究领域。此类研究通常涉及了解化学化合物对生态系统的影响、行为和命运。这些见解对于制定缓解环境污染的策略和评估与各种物质相关的风险至关重要 (Haman 等人,2015)。

高级氧化工艺

使用高级氧化工艺 (AOP) 降解药物和其他有机污染物是一个重要的研究领域。它包括对这些工艺的降解途径、副产品和环境影响的研究。了解复杂有机化合物如何被分解可以为从水和土壤中去除污染物的处理方法的开发提供信息,并提供有关化合物在各种条件下的化学行为的见解 (Qutob 等人,2022)。

安全和危害

属性

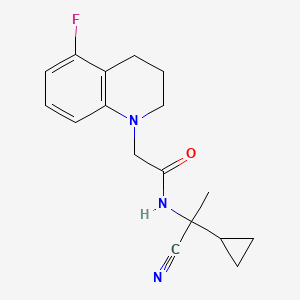

IUPAC Name |

ethyl 2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-2-22-19(21)18(20)17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)17;/h3-10,17-18H,2,11-12,20H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELOUMPFJZYDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1C2=CC=CC=C2CCC3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

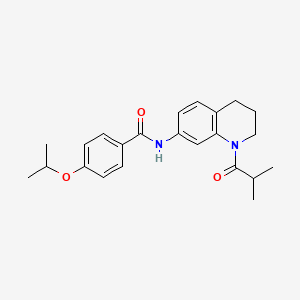

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)

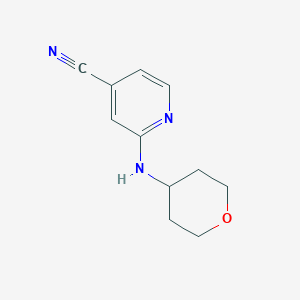

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)

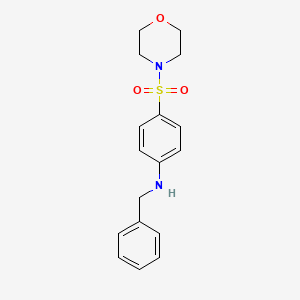

![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)